Narasin Narasin Narasin is a diterpene glycoside.
Narasin is an agent with coccidiostatic and antibacterial properties.
See also: Narasin; Nicarbazin (component of); Avilamycin; Narasin (component of); Bacitracin Zinc; Narasin (component of) ... View More ...
Brand Name: Vulcanchem
CAS No.: 55134-13-9
VCID: VC0536695
InChI: InChI=1S/C43H72O11/c1-12-30(35(46)27(8)34(45)28(9)36-23(4)21-24(5)37(51-36)31(13-2)39(47)48)38-25(6)22-26(7)42(52-38)18-15-32(44)43(54-42)20-19-40(11,53-43)33-16-17-41(49,14-3)29(10)50-33/h15,18,23-34,36-38,44-45,49H,12-14,16-17,19-22H2,1-11H3,(H,47,48)
SMILES: CCC(C1C(CC(C(O1)C(C)C(C(C)C(=O)C(CC)C2C(CC(C3(O2)C=CC(C4(O3)CCC(O4)(C)C5CCC(C(O5)C)(CC)O)O)C)C)O)C)C)C(=O)O
Molecular Formula: C43H72O11
Molecular Weight: 765.0 g/mol

Narasin

CAS No.: 55134-13-9

Cat. No.: VC0536695

Molecular Formula: C43H72O11

Molecular Weight: 765.0 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Narasin - 55134-13-9

Specification

Description Narasin is a diterpene glycoside.
Narasin is an agent with coccidiostatic and antibacterial properties.
See also: Narasin; Nicarbazin (component of); Avilamycin; Narasin (component of); Bacitracin Zinc; Narasin (component of) ... View More ...
CAS No. 55134-13-9
Molecular Formula C43H72O11
Molecular Weight 765.0 g/mol
IUPAC Name 2-[6-[6-[3-(5-ethyl-5-hydroxy-6-methyloxan-2-yl)-15-hydroxy-3,10,12-trimethyl-4,6,8-trioxadispiro[4.1.57.35]pentadec-13-en-9-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-3,5-dimethyloxan-2-yl]butanoic acid
Standard InChI InChI=1S/C43H72O11/c1-12-30(35(46)27(8)34(45)28(9)36-23(4)21-24(5)37(51-36)31(13-2)39(47)48)38-25(6)22-26(7)42(52-38)18-15-32(44)43(54-42)20-19-40(11,53-43)33-16-17-41(49,14-3)29(10)50-33/h15,18,23-34,36-38,44-45,49H,12-14,16-17,19-22H2,1-11H3,(H,47,48)
Standard InChI Key VHKXXVVRRDYCIK-UHFFFAOYSA-N
Isomeric SMILES CC[C@H]([C@H]1[C@H](C[C@@H]([C@@H](O1)[C@@H](C)[C@@H]([C@H](C)C(=O)[C@H](CC)[C@@H]2[C@H](C[C@H]([C@]3(O2)C=C[C@H]([C@@]4(O3)CC[C@@](O4)(C)[C@H]5CC[C@@]([C@@H](O5)C)(CC)O)O)C)C)O)C)C)C(=O)O
SMILES CCC(C1C(CC(C(O1)C(C)C(C(C)C(=O)C(CC)C2C(CC(C3(O2)C=CC(C4(O3)CCC(O4)(C)C5CCC(C(O5)C)(CC)O)O)C)C)O)C)C)C(=O)O
Canonical SMILES CCC(C1C(CC(C(O1)C(C)C(C(C)C(=O)C(CC)C2C(CC(C3(O2)C=CC(C4(O3)CCC(O4)(C)C5CCC(C(O5)C)(CC)O)O)C)C)O)C)C)C(=O)O
Appearance Solid powder
Melting Point 198 - 200 °C

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